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molecular formula C9H11NO2 B1629536 4-Propylpyridine-2-carboxylic acid CAS No. 87999-87-9

4-Propylpyridine-2-carboxylic acid

Cat. No. B1629536
M. Wt: 165.19 g/mol
InChI Key: MKYMNDRGKIIVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07256177B2

Procedure details

To 4-propyl-(3-phenyl)pyridine-N-Oxide (1 g, 4.69 mmol) in dichloromethane (10 mL) trimethylsilyl cyanide (1.3 mL, 10 mmol) and dimethylcarbamyl chloride (1 mL, 10 mmol) was added and stirred at room temperature for 24 hours. Aqueous potassium carbonate (10%, 10 mL) was added and extracted with dichloromethane (100 mL). The crude product obtained on removal of solvent was taken in hydrochloric acid (6N, 30 mL) and refluxed for 24 hours. Removal of acid followed by crystallization of the crude product from acetonitrile resulted in acid 10b (1 g, 86%): MS (ESPOS): 240 [M−1]; 1H NMR (300 MHz, CD3OD) δ 2.03-2.17 (m, 2), 2.74 (t, J=7.2, 2), 3.04 (t, J=7.8, 2), 7.16-7.38 (m, 5), 8.07 (d, J=4.2, 1), 8.40 (s, 1), 8.71 (d, J=5.7, 1).
Name
4-propyl-(3-phenyl)pyridine-N-Oxide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][N+:7]([O-])=[CH:6][C:5]=1C1C=CC=CC=1)[CH2:2][CH3:3].ClCCl.CN(C)C(Cl)=O.[C:26](=O)([O-:28])[O-:27].[K+].[K+]>Cl>[CH2:1]([C:4]1[CH:5]=[CH:6][N:7]=[C:8]([C:26]([OH:28])=[O:27])[CH:9]=1)[CH2:2][CH3:3] |f:3.4.5|

Inputs

Step One
Name
4-propyl-(3-phenyl)pyridine-N-Oxide
Quantity
1 g
Type
reactant
Smiles
C(CC)C1=C(C=[N+](C=C1)[O-])C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (100 mL)
CUSTOM
Type
CUSTOM
Details
The crude product obtained on removal of solvent
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Removal of acid
CUSTOM
Type
CUSTOM
Details
followed by crystallization of the crude product from acetonitrile

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(CC)C1=CC(=NC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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